molecular formula C12H16O2 B14363033 4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol CAS No. 90780-64-6

4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol

Cat. No.: B14363033
CAS No.: 90780-64-6
M. Wt: 192.25 g/mol
InChI Key: AHNMCGLDCVTLDU-UHFFFAOYSA-N
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Description

4-(Bicyclo[221]hept-5-en-2-yl)pent-2-yne-1,4-diol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene reacts with an alkyne to form the bicyclic structure. Subsequent functionalization steps, such as hydroxylation, introduce the diol groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in polymerization reactions.

    Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Used in materials science for surface modification.

Uniqueness

4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol is unique due to its combination of a bicyclic structure with diol and alkyne functionalities. This makes it versatile for various chemical transformations and applications, distinguishing it from other similar compounds.

Properties

CAS No.

90780-64-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enyl)pent-2-yne-1,4-diol

InChI

InChI=1S/C12H16O2/c1-12(14,5-2-6-13)11-8-9-3-4-10(11)7-9/h3-4,9-11,13-14H,6-8H2,1H3

InChI Key

AHNMCGLDCVTLDU-UHFFFAOYSA-N

Canonical SMILES

CC(C#CCO)(C1CC2CC1C=C2)O

Origin of Product

United States

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